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Bis(pentamethylcyclopentadienyl)cobalt(II)

Cat. No.: B008378
CAS No.: 74507-62-3
M. Wt: 329.4 g/mol
InChI Key: XDHJNPINFJSJJB-UHFFFAOYSA-N
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Description

Contextualizing Permethylated Metallocenes within Organometallic Chemistry

Metallocenes are a class of organometallic compounds characterized by a central metal atom "sandwiched" between two cyclopentadienyl (B1206354) (Cp) rings. pharmacy180.comnumberanalytics.com The discovery of ferrocene (B1249389) in 1951 marked the dawn of modern organometallic chemistry and introduced this versatile structural motif. numberanalytics.comwikipedia.org These compounds are pivotal in understanding metal-ligand interactions, redox properties, and have found applications in catalysis and materials science. numberanalytics.comfiveable.me

Permethylated metallocenes, such as Bis(pentamethylcyclopentadienyl)cobalt(II), are derivatives where all hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups. This substitution significantly influences the electronic properties and stability of the molecule. The ten methyl groups on the pentamethylcyclopentadienyl (Cp*) ligands are electron-donating, which increases the electron density on the metal center. wikipedia.org This enhanced electron density makes the permethylated metallocenes more powerful reducing agents compared to their unsubstituted counterparts. wikipedia.org

Distinctive Features of Bis(pentamethylcyclopentadienyl)cobalt(II)

Bis(pentamethylcyclopentadienyl)cobalt(II), often abbreviated as CoCp*₂, is a paramagnetic compound with a 19-electron count in its valence shell, one more than the 18 electrons typically found in stable organometallic complexes like ferrocene. wikipedia.orgwikipedia.org This additional electron occupies an orbital that is anti-bonding with respect to the cobalt-carbon bonds, leading to slightly longer Co-C bond distances (2.118 Å at room temperature) compared to cobaltocene (B1669278) (2.096 Å at room temperature). wikipedia.org

Table 1: Physicochemical Properties of Bis(pentamethylcyclopentadienyl)cobalt(II)

PropertyValue
Chemical Formula C₂₀H₃₀Co wikipedia.org
Molar Mass 329.393 g·mol⁻¹ wikipedia.org
Appearance Dark brown solid wikipedia.org
Melting Point > 210 °C (410 °F; 483 K) wikipedia.org
Symmetry Idealized D₅d wikipedia.org

Historical Development of Research on Cobalt Metallocenes and Their Derivatives

The study of cobalt metallocenes began with the synthesis of cobaltocene, Co(C₅H₅)₂, in 1953 by Walter Fischer and his team, shortly after the discovery of ferrocene. wikipedia.orgontosight.ai Cobaltocene, with its 19 valence electrons, quickly became a subject of interest due to its tendency to readily oxidize to the stable 18-electron cobaltocenium cation. wikipedia.org This property established it as a useful one-electron reducing agent in laboratory settings. wikipedia.org

Following the foundational work on cobaltocene, research naturally progressed to its derivatives. The synthesis of Bis(pentamethylcyclopentadienyl)cobalt(II) represented a significant advancement, providing chemists with a much more powerful reducing agent that is soluble in non-polar organic solvents. wikipedia.org The synthesis of decamethylcobaltocene is typically achieved by treating LiCp* (lithium pentamethylcyclopentadienide) with CoCl₂. wikipedia.org Early research focused on its synthesis, characterization, and the comparison of its properties to the parent cobaltocene, highlighting the profound electronic effects of permethylation. wikipedia.orgwikipedia.org

Overview of Current Research Landscape and Emerging Trends

Current research on Bis(pentamethylcyclopentadienyl)cobalt(II) continues to leverage its potent reducing capabilities and unique electronic structure. One area of focus is its application in materials science. It is employed as an n-type dopant for organic electronic materials, such as in the fabrication of copper phthalocyanine (B1677752) thin films. sigmaaldrich.comevitachem.com Furthermore, it serves as a reducing agent for the synthesis of high-quality reduced graphene oxide thin films at room temperature. sigmaaldrich.comacs.org In the field of advanced materials synthesis, it is used as a metal-organic precursor for the plasma-enhanced atomic layer deposition of cobalt. sigmaaldrich.comevitachem.com

Recent studies have also delved into the reactivity of decamethylcobaltocene, revealing that it is not always a simple, "clean" one-electron reductant. For instance, it has been shown to be unstable in dichloromethane (B109758) (CH₂Cl₂), where it reacts to form products that no longer retain the classic metallocene structure. nsf.gov This contrasts with its stability in other common solvents like acetonitrile. nsf.gov The exploration of the chemistry of cobaltocene derivatives continues to expand, with recent reports on the synthesis and characterization of a formal 21-electron cobaltocene derivative, pushing the boundaries of our understanding of metallocene electronic structures. bohrium.com These findings suggest that while the fundamental properties of decamethylcobaltocene are well-established, its reactivity and potential applications remain a fertile ground for new discoveries.

Table 2: Comparative Redox Potentials of Metallocenes

Redox CoupleE¹/² (V vs. Fc⁺/Fc) in CH₂Cl₂
[FeCp₂]⁺/⁰0.00
[FeCp₂]⁺/⁰-0.59 wikipedia.org
[CoCp₂]⁺/⁰-1.33 wikipedia.org
[CoCp₂]⁺/⁰ -1.94 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30Co B008378 Bis(pentamethylcyclopentadienyl)cobalt(II) CAS No. 74507-62-3

Properties

InChI

InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJNPINFJSJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Co
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Bis Pentamethylcyclopentadienyl Cobalt Ii

Established Synthetic Routes for Bis(pentamethylcyclopentadienyl)cobalt(II)

The synthesis of decamethylcobaltocene is primarily achieved through a salt metathesis reaction, which remains the most common and established method.

The most widely utilized synthetic pathway to Bis(pentamethylcyclopentadienyl)cobalt(II) involves the reaction of a pentamethylcyclopentadienyl anion source with an anhydrous cobalt(II) halide, typically cobalt(II) chloride (CoCl₂). wikipedia.orgacs.org The pentamethylcyclopentadienyl anion is generated in situ by deprotonating the parent pentamethylcyclopentadiene (HCp*) with a strong base.

The process can be summarized in two principal steps:

Formation of the Anion: Pentamethylcyclopentadiene is treated with an organolithium reagent, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF) to yield lithium pentamethylcyclopentadienide (LiCp*). acs.org

Metathesis Reaction: Anhydrous cobalt(II) chloride is then added to the solution of LiCp*. The subsequent reaction results in the formation of Bis(pentamethylcyclopentadienyl)cobalt(II) and lithium chloride (LiCl) as a byproduct. wikipedia.org

Following the reaction, the solvent is typically removed under vacuum, and the desired product is extracted with a non-polar solvent like hexane. acs.org

Reactant 1Reactant 2ProductByproductSolvent
Lithium pentamethylcyclopentadienide (LiCp)Cobalt(II) chloride (CoCl₂)Bis(pentamethylcyclopentadienyl)cobalt(II) (CoCp₂)Lithium chloride (LiCl)Tetrahydrofuran (THF)

While the salt metathesis route is standard, the reaction conditions can sometimes lead to the formation of unintended byproducts, necessitating careful control and optimization for higher yields. For instance, attempts to prepare CoCp*₂ have occasionally resulted in the formation of binuclear methylene-bridged cobalt complexes, especially when using n-butyllithium in THF, which can generate aldehyde enolates that participate in side reactions. acs.org

Yield optimization strategies focus on several key aspects:

Purity of Reagents: The use of strictly anhydrous cobalt(II) halides and solvents is critical to prevent the formation of cobalt oxides and hydroxides.

Stoichiometry and Addition Order: Precise control over the molar ratios of the reactants is essential.

Reaction Conditions: Adjusting temperature, reaction time, and the rate of addition can help minimize side product formation. For example, gentle reflux is often employed during the synthesis. acs.org

Purification: After extraction, the crude product is often purified by sublimation under vacuum, which leverages the compound's thermal stability to separate it from non-volatile impurities. wikipedia.org

Alternative, though less common, synthetic strategies include metal vapor synthesis, where cobalt atoms are co-condensed with pentamethylcyclopentadiene at low temperatures. This method can produce high-purity materials but requires specialized equipment.

Precursor Role of Bis(pentamethylcyclopentadienyl)cobalt(II) in Cobalt Complex Synthesis

Bis(pentamethylcyclopentadienyl)cobalt(II) is a versatile precursor for a wide range of other cobalt complexes and materials, primarily due to its properties as a potent one-electron reducing agent. wikipedia.org Its redox potential for the [CoCp*₂]⁺/⁰ couple is -1.94 V (relative to the ferrocene (B1249389)/ferrocenium couple), making it a significantly stronger reducing agent than its parent compound, cobaltocene (B1669278). wikipedia.org

This reactivity allows it to serve as a starting material in several key areas:

Synthesis of Cationic Co(III) Complexes: CoCp₂ can be readily oxidized to the stable 18-electron cation, [CoCp₂]⁺. This cation is the foundation for a broad class of Cp*Co(III) complexes which have demonstrated unique reactivity in catalysis, including applications in C-H activation reactions. researchgate.net

Formation of Half-Sandwich Complexes: Through carefully controlled reactions, one of the Cp* ligands can be removed or replaced, leading to the formation of half-sandwich complexes of the type [CpCoL₂] or [CpCoLX], which are valuable synthons in organometallic chemistry. datapdf.com

Materials Science Applications: Beyond discrete molecular complexes, CoCp*₂ is used as a precursor in materials synthesis. It functions as an effective n-type dopant for organic electronic materials and as a reducing agent for producing reduced graphene oxide thin films at room temperature. sigmaaldrich.com It is also employed as a metal-organic precursor for the plasma-enhanced atomic layer deposition (PE-ALD) of cobalt thin films. sigmaaldrich.com

PrecursorApplication/Product TypeExample
CoCpC-H Activation CatalysisCpCo(III) complexes
CoCpn-type DopantDoped copper phthalocyanine (B1677752) thin films sigmaaldrich.com
CoCp₂Atomic Layer DepositionCobalt thin films sigmaaldrich.com
CoCp*₂Reducing AgentReduced graphene oxide sigmaaldrich.com

Strategies for Derivatization and Functionalization of the Pentamethylcyclopentadienyl Ligand System

Modifying the pentamethylcyclopentadienyl (Cp*) ligand is a key strategy for tuning the steric and electronic properties of the resulting cobalt complex. This functionalization can be achieved through two primary approaches: pre-functionalization of the ligand before metalation or post-functionalization of the coordinated ligand.

Pre-functionalization of the Cp Ligand: This is a powerful method for introducing a wide variety of functional groups. Synthetic routes have been developed to create substituted cyclopentadienes from simpler building blocks before they are attached to the cobalt center. uq.edu.au For example, zirconacyclopentadienes, formed by the cyclization of alkynes with a low-valent zirconocene (B1252598) source, can be reacted with various substrates to generate highly substituted and functionalized Cp ligands. uq.edu.au This approach allows for the installation of substituents that might not be compatible with the conditions of metal complex formation or subsequent reaction steps.

Post-functionalization of the Coordinated Cp Ligand:* Direct chemical modification of the Cp* ligand after it has been coordinated to the cobalt center presents a different set of challenges and opportunities. While the electron-rich nature of the 19-electron CoCp₂ complex can make some electrophilic substitutions difficult, its oxidized form, the cationic [CoCp₂]⁺, is more amenable to certain transformations. Drawing an analogy from the chemistry of the less-substituted cobaltocenium cation, functional groups attached to the cyclopentadienyl (B1206354) ring can be interconverted. For instance, a cobaltocenium carboxylic acid can be converted to its acid chloride and subsequently reduced to a primary alcohol, demonstrating that the cobaltocenium framework is stable to these transformations. acs.org Such strategies allow for the derivatization of the metallocene without disrupting the core sandwich structure.

Electronic Structure and Bonding Elucidation of Bis Pentamethylcyclopentadienyl Cobalt Ii

Valence Electron Configuration and Paramagnetism of the Cobalt Center

The cobalt atom in bis(pentamethylcyclopentadienyl)cobalt(II) is in the +2 oxidation state, which corresponds to a d⁷ electron configuration for the cobalt ion. enthu.com The neutral cobalt atom has an electron configuration of [Ar] 3d⁷ 4s². enthu.com In the formation of the Cp₂Co complex, the cobalt atom formally loses two electrons, and the two pentamethylcyclopentadienyl ligands each donate six π-electrons to the metal center. However, for the purpose of determining the d-electron count, the Cp ligands are considered as cyclopentadienyl (B1206354) anions (Cp*⁻), leading to a Co(II) center.

With a d⁷ configuration in a pseudo-octahedral or, more accurately, a D₅d symmetric ligand field, the arrangement of electrons in the d-orbitals leads to the presence of unpaired electrons. This results in Cp₂Co being a paramagnetic compound. researchgate.net The presence of unpaired electrons gives the molecule a net magnetic moment, making it susceptible to attraction by an external magnetic field. The paramagnetism of Cp₂Co is a direct consequence of its electronic structure and is a key characteristic that is probed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. osti.gov

Molecular Orbital Theory and Ligand Field Considerations for Cp*₂Co

The bonding in Cp*₂Co is best described by Molecular Orbital (MO) theory, which provides a more comprehensive picture than simpler models like valence bond theory or crystal field theory. purdue.eduwikipedia.org In the MO description of metallocenes, the π-orbitals of the two cyclopentadienyl rings combine with the valence orbitals of the central metal atom (3d, 4s, and 4p for cobalt) to form a set of bonding, non-bonding, and antibonding molecular orbitals.

The relative energies of the resulting molecular orbitals in a D₅d symmetry environment are crucial for understanding the electronic properties of Cp₂Co. The general ordering of the d-orbital based molecular orbitals in metallocenes is typically a₁' (from dz²), e₂' (from dxy, dx²-y²), and e₁" (from dxz, dyz). The 18 valence electrons (9 from Co⁺ and 9 from the two Cp⁻ ligands are not correct, it should be 7 from Co(II) and 10 from two Cp⁻ ligands, totaling 17 valence electrons) of Cp₂Co fill these molecular orbitals. The highest occupied molecular orbital (HOMO) is of significant interest as it dictates the molecule's redox properties and reactivity. For 19-electron metallocenes like cobaltocene (B1669278) and its derivatives, the extra electron occupies a ligand-based e₁g* antibonding orbital. dtic.mil

Ligand Field Theory (LFT) offers a simplified yet powerful approach by focusing on the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org The two Cp* ligands create a strong ligand field, leading to a significant splitting of the d-orbitals. The pentamethylcyclopentadienyl ligand is a stronger σ-donor and π-acceptor compared to the unsubstituted cyclopentadienyl ligand, which influences the energies of the molecular orbitals.

Spectroscopic Investigations of Electronic Properties

Spectroscopic techniques are indispensable for experimentally probing the electronic structure of Cp*₂Co. Electron Paramagnetic Resonance (EPR) and UV-Visible absorption spectroscopy, in particular, provide direct insights into the spin state and electronic transitions within the molecule.

EPR spectroscopy is a powerful tool for studying paramagnetic species like Cp*₂Co. osti.gov It directly probes the transitions between different electron spin states in the presence of a magnetic field. The resulting EPR spectrum is characterized by its g-values and hyperfine coupling constants, which are sensitive to the electronic environment of the unpaired electron(s).

For d⁷ cobalt(II) complexes, the spin state can be either low-spin (S=1/2) or high-spin (S=3/2). researchgate.net The EPR spectrum of Cp*₂Co is consistent with a low-spin d⁷ configuration (S=1/2) in a D₅d environment. researchgate.net The analysis of the g-tensor anisotropy provides information about the symmetry of the molecule and the nature of the singly occupied molecular orbital (SOMO). The hyperfine coupling to the ⁵⁹Co nucleus (I=7/2) can also provide valuable information about the distribution of the unpaired electron density. marquette.edu

ParameterDescriptionTypical Information Gained
g-tensorA measure of the interaction of the unpaired electron's magnetic moment with the external magnetic field.Provides information on the electronic ground state and molecular symmetry. Deviations from the free-electron g-value (2.0023) indicate spin-orbit coupling.
Hyperfine Coupling (A-tensor)Describes the interaction between the electron spin and the nuclear spin of nearby atoms (e.g., ⁵⁹Co).Gives insight into the delocalization of the unpaired electron onto the metal center and ligands.

UV-Visible absorption spectroscopy probes the electronic transitions between different molecular orbitals. wikipedia.org The absorption of light at specific wavelengths corresponds to the energy required to promote an electron from an occupied orbital to an unoccupied orbital. The UV-Vis spectrum of Cp*₂Co exhibits characteristic absorption bands that can be assigned to specific electronic transitions.

These transitions are typically categorized as d-d transitions (promotions of electrons between d-orbitals of the metal center) and charge-transfer (CT) transitions (promotions of electrons between metal-centered and ligand-centered orbitals). The d-d transitions are generally weaker in intensity compared to the CT bands. The analysis of the UV-Vis spectrum, often in conjunction with theoretical calculations, allows for the experimental determination of the energy gaps between the molecular orbitals. saudijournals.comnih.gov

Transition TypeDescriptionTypical Energy RangeIntensity
d-d TransitionsElectron promotion between metal d-orbitals.Visible regionWeak to moderate
Ligand-to-Metal Charge Transfer (LMCT)Electron promotion from a ligand-based orbital to a metal-based orbital.UV or visible regionStrong
Metal-to-Ligand Charge Transfer (MLCT)Electron promotion from a metal-based orbital to a ligand-based orbital.UV or visible regionStrong

Theoretical and Computational Analyses of Electronic Structure

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the electronic structure of complex molecules like Cp*₂Co. longdom.org DFT calculations can provide detailed information about the ground state electronic configuration, the energies and compositions of molecular orbitals, and can be used to predict spectroscopic properties.

DFT calculations have been extensively employed to model the electronic structure of Cp*₂Co and related metallocenes. nih.gov These calculations typically involve optimizing the geometry of the molecule and then determining the energies and compositions of the molecular orbitals. The results of these calculations can be used to construct a detailed molecular orbital diagram.

DFT studies on cobaltocene derivatives have provided insights into the relative energies of different spin states and the nature of the HOMO and LUMO. researchgate.net For Cp*₂Co, DFT calculations confirm the low-spin (doublet) ground state. The calculations also reveal the significant mixing of metal d-orbitals with the π-orbitals of the pentamethylcyclopentadienyl ligands, highlighting the covalent nature of the metal-ligand bonding. The calculated orbital energies can be correlated with experimental data from UV-Visible spectroscopy to validate the theoretical model. Furthermore, DFT can be used to calculate EPR parameters, such as g-tensors and hyperfine coupling constants, which can then be compared with experimental values to provide a comprehensive understanding of the electronic structure. researchgate.netresearchgate.net

Calculated PropertySignificance
Optimized GeometryProvides the most stable arrangement of atoms and allows for comparison with experimental structures.
Molecular Orbital Energies and CompositionsAllows for the construction of an MO diagram and identification of the HOMO and LUMO, which are key to understanding reactivity.
Spin State EnergiesDetermines the ground spin state of the molecule and the relative energies of other possible spin states.
Predicted Spectroscopic Parameters (e.g., UV-Vis transitions, EPR g-values)Allows for direct comparison with experimental data, providing a powerful validation of the theoretical model.

High-Level Ab Initio Wavefunction Theory (e.g., CCSD(T)) for Ionization Energies

The determination of accurate ionization energies for transition metal complexes such as bis(pentamethylcyclopentadienyl)cobalt(II), also known as decamethylcobaltocene, is crucial for understanding their electronic structure and reactivity. While experimental techniques provide valuable data, high-level ab initio wavefunction theories are essential for providing benchmark-quality theoretical predictions and deeper insights. Among these, the coupled-cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" for its ability to yield highly accurate results for molecules where single-reference methods are appropriate. chemrxiv.org

For 3d transition metal compounds, obtaining accurate ionization energies is complicated by the potential for both strong dynamical and static electron correlation. chemrxiv.org However, studies have demonstrated that CCSD(T) can provide reliable ionization energy predictions for 3d-transition metal carbides like FeC, CoC, and NiC, often agreeing well with experimental values. nih.govresearchgate.net The methodology involves approximating the complete basis set (CBS) limit and incorporating corrections for zero-point vibrational energy, core-valence electronic effects, and relativistic effects, which can be significant for these molecules. nih.govresearchgate.net

Table 1: Ionization Energies of Cobaltocene and Derivatives
CompoundExperimental Ionization Energy (eV)Computational Method
Bis(pentamethylcyclopentadienyl)cobalt(II)3.3 sigmaaldrich.comExperimental
(Methylcyclopentadienyl)(cyclopentadienyl)cobalt5.2097 rsc.orgMATI Spectroscopy
Cobaltocene~5.3275 (calculated from ΔI_Me) rsc.orgExperimental (derived)

Computational Insights into Jahn-Teller Distortions and Molecular Symmetry

Computational studies are indispensable for investigating the subtle structural consequences of the Jahn-Teller effect in such molecules. researchgate.netmdpi.comnih.gov While crystal structure analyses of decamethylcobaltocene have determined an idealized D5d symmetry, this may represent a time-averaged structure over a dynamic Jahn-Teller distortion or a static distortion that is not fully resolved. nih.govresearchgate.netnih.gov High-level quantum chemical calculations can model the potential energy surface of the molecule, revealing the energetic favorability of distorted geometries over the high-symmetry D5d structure. These computational models can elucidate the nature of the distortion, whether it is a compression or elongation of the metal-ligand bonds, and the energy barriers between different distorted conformations. The interplay between the Jahn-Teller effect and spin-crossover phenomena is another area where computational chemistry provides crucial insights, particularly for cobalt(II) compounds. mdpi.com

Table 2: Crystallographic and Symmetry Data for Bis(pentamethylcyclopentadienyl)cobalt(II)
ParameterValueSource
Molecular SymmetryD5d nih.govresearchgate.netX-ray Crystallography
Cobalt-Centroid(C5) Distance1.71 Å nih.govresearchgate.netX-ray Crystallography
Centroid(C5)-Co-Centroid(C5) Angle180° nih.govresearchgate.netX-ray Crystallography

Analysis of Methyl Substituent Effects on Electronic Configuration

The ten methyl groups in bis(pentamethylcyclopentadienyl)cobalt(II) exert a profound influence on its electronic configuration and chemical properties compared to unsubstituted cobaltocene. The primary mechanism is the electron-donating inductive effect of the alkyl groups. wikipedia.orgreddit.com Each methyl group pushes electron density into the cyclopentadienyl ring, which in turn increases the electron density on the cobalt metal center. reddit.com

This increased electron density has several significant consequences:

Lower Ionization Energy: The molecule becomes easier to ionize (i.e., it is a stronger reducing agent). The electron-rich metal center holds its valence electrons less tightly. This is evidenced by the substantial decrease in ionization energy from cobaltocene to decamethylcobaltocene. sigmaaldrich.comrsc.org Studies on singly methylated cobaltocene confirm that even one methyl group lowers the ionization energy, and the effect is cumulative. rsc.orgrsc.org

More Negative Redox Potential: The redox potential for the [Co(C5Me5)2]+/0 couple is significantly more negative (-1.94 V vs. ferrocene (B1249389)/ferrocenium) than that of the [Co(C5H5)2]+/0 couple (-1.33 V). wikipedia.org This confirms that decamethylcobaltocene is a much stronger one-electron reducing agent than cobaltocene. wikipedia.org

Structural Changes: The additional electron density populates an anti-bonding orbital with respect to the Co-C bonds. wikipedia.org This results in a slight lengthening of the Co-C bonds in decamethylcobaltocene (2.118 Å) compared to cobaltocene (2.096 Å). wikipedia.org

Modified Air Sensitivity: The permethylated form is more sensitive to air than the parent cobaltocene, a direct consequence of its greater reducing strength. wikipedia.org

Computational studies, particularly DFT, are effective in modeling these substituent effects, accurately predicting the decrease in ionization energy and providing insights into the changes in charge density and electrostatic potential upon methylation. rsc.orgrsc.org

Comparative Electronic Structure Analysis with Cobaltocene and Other Metallocenes

A comparative analysis of bis(pentamethylcyclopentadienyl)cobalt(II) with its parent compound, cobaltocene, and other related metallocenes like ferrocene, provides a clear illustration of the impact of permethylation on electronic structure.

Decamethylcobaltocene vs. Cobaltocene: As detailed in the previous section, the ten electron-donating methyl groups make decamethylcobaltocene a much stronger reducing agent than cobaltocene. This is quantified by its lower ionization energy and more negative redox potential. sigmaaldrich.comwikipedia.org The 19-electron count is common to both, placing them in a class of paramagnetic metallocenes with a single electron in the e1g* anti-bonding orbital. wikipedia.org This leads to longer Co-C bonds in decamethylcobaltocene compared to the 18-electron decamethylferrocene, as the additional electron occupies an anti-bonding orbital. wikipedia.org

Trends in Permethylation: The effect of permethylation is a general trend observed across different metallocenes. For instance, the redox potential of the decamethylferrocene/decamethylferrocenium couple is also more negative than that of the ferrocene/ferrocenium couple, with a difference of -0.59 V. wikipedia.org However, the magnitude of the shift is greater in the cobaltocene system, indicating a strong interplay between the metal center and the ligand substituents. Studies on mixed-sandwich systems and other methylated metallocenes consistently show a decrease in ionization energy with increasing methylation, allowing for the fine-tuning of their redox properties. rsc.org The effect of a methyl substituent on the ionization energy of cobaltocene has been found to be 36% stronger than its effect on bis(η6-benzene)chromium, which is attributed to the different nature of the HOMO in these complexes. rsc.org

This comparative approach underscores how ligand modification, specifically permethylation, is a powerful tool for tuning the electronic properties of metallocenes for specific applications, such as serving as potent reducing agents or n-type dopants in electronic materials. sigmaaldrich.comwikipedia.org

Table 3: Comparative Data of Metallocenes
PropertyBis(pentamethylcyclopentadienyl)cobalt(II)CobaltoceneDecamethylferroceneFerrocene
Valence Electrons19 wikipedia.org19 wikipedia.org1818
Redox Potential (V vs. Fc/Fc+)-1.94 wikipedia.org-1.33 wikipedia.org-0.59 wikipedia.org0.00
Average M-C Bond Length (Å)2.118 wikipedia.org2.096 (RT) / 2.119 (gas-phase) wikipedia.org~2.05~2.04

Redox Chemistry and Electrochemical Behavior of Bis Pentamethylcyclopentadienyl Cobalt Ii

Fundamental Redox Properties as a One-Electron Reducing Agent

Bis(pentamethylcyclopentadienyl)cobalt(II) is widely recognized and utilized as a potent one-electron reducing agent in laboratory settings wikipedia.orgresearchgate.net. Its efficacy stems from the stable 18-electron configuration of its corresponding oxidized form, the bis(pentamethylcyclopentadienyl)cobalt(III) cation ([Cp*₂Co]⁺). The electron-donating nature of the ten methyl groups on the cyclopentadienyl (B1206354) rings enhances the electron density at the cobalt center, making the Co(II) complex significantly easier to oxidize compared to its unsubstituted analogue, cobaltocene (B1669278) (Co(C₅H₅)₂) wikipedia.org. This property allows it to perform clean, single-electron reductions of a wide range of substrates in both organic and inorganic synthesis ereztech.com. The redox process is typically electrochemically reversible, making it a well-behaved and predictable reductant wikipedia.org.

Electrochemical Characterization Techniques

The study of the redox behavior of Cp*₂Co and related compounds heavily relies on electrochemical methods, particularly cyclic voltammetry. These techniques provide quantitative data on redox potentials and offer insights into the mechanisms of electron transfer.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of bis(pentamethylcyclopentadienyl)cobalt(II). A typical CV experiment for a cobalt complex is conducted in a solution containing a supporting electrolyte, using a three-electrode cell composed of a working electrode (often glassy carbon), a reference electrode (such as Ag/AgCl), and a counter electrode (typically platinum) semanticscholar.orgresearchgate.net.

When applied to Cp*₂Co, cyclic voltammetry reveals a well-defined, reversible one-electron oxidation wave corresponding to the Co(II)/Co(III) redox couple wikipedia.orgacs.org. The reversibility of this process is so reliable that the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for reporting potential values, though the cobaltocene/cobaltocenium couple itself is also used as a standard in some contexts wikipedia.org. The voltammogram typically shows symmetrical anodic and cathodic peaks, indicating that the electron transfer is rapid and that the resulting oxidized species is stable under the experimental conditions.

The substitution of hydrogen atoms with methyl groups on the cyclopentadienyl rings has a profound impact on the redox potential of the cobalt center. The ten electron-donating methyl groups in Cp*₂Co make it a much stronger reducing agent than the unsubstituted cobaltocene (Cp₂Co). This effect can be quantified by comparing their formal redox potentials (E°'). The data shows that the decamethyl substitution renders the complex approximately 600 mV more reducing than the parent cobaltocene wikipedia.org. This significant shift highlights the powerful influence of ligand electronics on the properties of the metal center. The redox potential for the [Co(C₅Me₅)₂]⁺/⁰ couple has been reported at -1.46 V versus the FcH⁰/⁺ standard acs.org.

CompoundRedox CouplePotential (V vs. Fc/Fc⁺)Key Feature
Ferrocene[Fe(C₅H₅)₂]⁺/⁰0.00Reference Standard
Cobaltocene[Co(C₅H₅)₂]⁺/⁰-0.94Unsubstituted Metallocene
Bis(pentamethylcyclopentadienyl)cobalt(II)[Co(C₅Me₅)₂]⁺/⁰-1.46 acs.org~0.6 V more reducing due to methyl groups wikipedia.org

Mechanisms of Electron Transfer and Associated Reactivity

The clean, reversible, one-electron redox behavior observed in the cyclic voltammetry of Cp*₂Co is characteristic of a simple outer-sphere electron transfer mechanism. In this process, the electron is transferred from the Co(II) center to the substrate without any direct bond formation or breaking between the reactants in the transition state.

In more complex systems involving cobalt complexes with different ligands, other mechanisms such as an ECE (Electrochemical-Chemical-Electrochemical) pathway can be observed. An ECE process involves an initial electron transfer, followed by a chemical step (like ligand dissociation), and then a second electron transfer nsf.govresearchgate.net. For Cp₂Co itself, the primary redox event is the straightforward oxidation to the stable Cp₂Co⁺ cation.

Concerted Proton-Electron Transfer (CPET) Chemistry involving Cp*₂Co Derivatives

While Cp*₂Co is primarily known for simple electron transfer, its derivatives can participate in more complex reactions like concerted proton-electron transfer (CPET). CPET reactions, where an electron and a proton are transferred in a single kinetic step, are crucial in many chemical and biological processes nih.gov.

Studies on half-sandwich cyclopentadienyl cobalt derivatives have shed light on the mechanisms of multi-electron, multi-proton reactions. For example, the two-electron, one-proton reduction of a [Co(III)Cp(dxpe)(NCCH₃)]²⁺ complex to a Co(III)-hydride species proceeds through a stepwise process rather than a concerted one nih.gov. The mechanism involves an initial reduction of the Co(III) center, followed by the dissociation of a ligand, a second reduction to a Co(I) species, and subsequent protonation at the cyclopentadienyl ring, which then tautomerizes to form the final hydride product nih.gov. This demonstrates the ability of cyclopentadienyl cobalt systems to mediate coupled proton and electron transfer reactivity.

Formation and Stability of Oxidized Bis(pentamethylcyclopentadienyl)cobalt(III) Cation (Cobaltocenium Derivative)

The oxidation of bis(pentamethylcyclopentadienyl)cobalt(II) yields the corresponding bis(pentamethylcyclopentadienyl)cobalt(III) cation, [Co(C₅Me₅)₂]⁺. This species, a decamethyl derivative of the cobaltocenium cation, is an exceptionally stable 18-electron organometallic complex.

The high stability of this cation is a key factor in the strong reducing power of its neutral precursor. The formation of the cation can be achieved both electrochemically and chemically. For instance, Cp₂Co can be used to reduce other organometallic species, resulting in the formation of the [Cp₂Co]⁺ cation acs.org. Its stability is further demonstrated by its commercial availability as an isolated salt, commonly with the hexafluorophosphate (PF₆⁻) counter-anion scbt.com. This salt, bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate, is a stable, crystalline solid used as an oxidizing agent or as a source of the [Cp*₂Co]⁺ cation for further reactions .

Investigation of Reduced Bis(pentamethylcyclopentadienyl)cobalt(I) Anion Species

The study of low-valent organometallic complexes has provided significant insights into their potential for activating inert chemical bonds and mediating multi-electron transformations. nih.gov While the chemistry of the 19-electron neutral complex, Bis(pentamethylcyclopentadienyl)cobalt(II) or decamethylcobaltocene, as a potent reducing agent is well-established, investigations into its further reduced form, the 20-electron Bis(pentamethylcyclopentadienyl)cobalt(I) anion ([Cp*₂Co]⁻), are less common. This species represents a highly electron-rich metallocene, and its characterization has primarily been pursued through electrochemical methods.

Direct synthesis and isolation of salts containing the [Cp*₂Co]⁻ anion are not extensively documented, suggesting the species is highly reactive. nsf.gov Its investigation has largely relied on in-situ generation via electrochemical reduction. Analogous studies on the unsubstituted parent compound, cobaltocene ([Cp₂Co]), have provided evidence for the formation of a metallocene anion upon electroreduction. acs.org

Electrochemical studies, particularly cyclic voltammetry, have been instrumental in probing the formation and stability of these reduced species. For the parent cobaltocene, reduction to the cobaltocene anion ([Cp₂Co]⁻) and even a subsequent reduction to a dianion ([Cp₂Co]²⁻) have been reported at very negative potentials in tetrahydrofuran (B95107) at low temperatures. utexas.edu These reduced anions, however, are noted to be unstable on the timescale of cyclic voltammetry, especially at temperatures above -60 °C. utexas.edu

Research on the electrochemical behavior of cobaltocene in various ionic liquids has also been conducted, providing data on the formal potentials of the Co(II)/Co(I) redox couple. researchgate.netnih.gov While specific data for the permethylated derivative is scarce in the surveyed literature, the data from its parent compound provides a fundamental basis for understanding its redox behavior.

Below is a table summarizing the electrochemical data for the related cobaltocene/cobaltocenate couple.

Redox CouplePotential (V vs SCE)Solvent/ElectrolyteConditionsReference
Cp₂Co / Cp₂Co⁻< -3.1THF / (TBA)PF₆T < -60 °C utexas.edu
Cp₂Co⁻ / Cp₂Co²⁻More negative than Cp₂Co/Cp₂Co⁻THF / (TBA)PF₆Unstable on CV timescale, T down to -100 °C utexas.edu

The instability of the decamethylcobaltocene anion is further suggested by its reactivity. Even the neutral Cp*₂Co species, when generated electrochemically in dichloromethane (B109758), has been shown to be unstable and reacts with the solvent. nsf.gov This inherent reactivity underscores the challenges in isolating and characterizing the corresponding anionic species. Further research is required to isolate and fully characterize the Bis(pentamethylcyclopentadienyl)cobalt(I) anion to elucidate its structure, bonding, and reactivity.

Catalytic Applications and Reaction Mechanisms of Bis Pentamethylcyclopentadienyl Cobalt Ii

Homogeneous Catalysis Mediated by Bis(pentamethylcyclopentadienyl)cobalt(II) and Derived Cobalt Species

High-valent CpCo(III) complexes are at the forefront of homogeneous catalysis, especially in the domain of C-H bond functionalization. researchgate.net These catalysts have demonstrated unique reactivity, often complementing or surpassing their heavier, more expensive congeners like rhodium and iridium. acs.orgresearchgate.net The development of bench-stable and easily synthesized precatalysts, such as [CpCo(CO)I₂], has significantly propelled the field. acs.orgrsc.org This complex has become one of the most widely used precursors for generating the catalytically active cationic Cp*Co(III) species. acs.org The activation of these precatalysts typically requires the addition of silver salts, which act as halide scavengers. acs.org

The catalytic Co(III) species can be generated either from the dissociation of a CpCo(III) precatalyst or through the oxidation of a low-valent cobalt catalyst in the presence of an oxidant. rsc.org The choice of solvent is also critical, with non-coordinating or weakly coordinating solvents like 1,2-dichloroethane (B1671644) (DCE) and 2,2,2-trifluoroethanol (B45653) (TFE) being commonly employed. acs.org Furthermore, the addition of carboxylates can be beneficial, facilitating the C-H bond activation step through mechanisms like concerted metalation-deprotonation (CMD). acs.orgbeilstein-journals.org The fundamental understanding of these CpCo(III)-catalyzed reactions is advancing, with significant efforts dedicated to isolating and characterizing the reactive intermediates that govern the catalytic cycles. rsc.orgchemistryviews.org

C-H Functionalization Reactions Utilizing Cp*Co Catalysts

The direct functionalization of otherwise inert C-H bonds is a highly atom- and step-economical strategy in organic synthesis. beilstein-journals.orgresearchgate.net Cp*Co catalysts have become a key tool in this area, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgacs.org While C(sp²)-H functionalization has been extensively explored, the activation of C(sp³)-H bonds, a more challenging transformation, is a growing area of research for cobalt catalysis. rsc.orgresearchgate.net

A cornerstone of Cp*Co-catalyzed C-H functionalization is the use of directing groups (DGs). chemistryviews.orgbohrium.com These groups are functional moieties within the substrate that coordinate to the cobalt center, positioning the catalyst in proximity to a specific C-H bond. chemistryviews.orgnih.gov This strategy overcomes the challenge of inherent reactivity, allowing for predictable and site-selective transformations. nih.govrsc.org A wide array of functional groups, including amides, ketones, esters, and pyridines, can serve as effective directing groups. chemistryviews.orgbohrium.com

The mechanistic understanding of CpCo(III)-catalyzed C-H functionalization, while still evolving, is built upon a general catalytic cycle. researchgate.netmdpi.com This cycle typically commences with the formation of the active cationic [CpCo(III)] species. acs.org The substrate then coordinates to the cobalt center via its directing group.

The crucial C-H activation step follows, leading to the formation of a cyclometalated cobalt(III) intermediate, often referred to as a cobaltacycle. acs.orgresearchgate.net This step is widely believed to proceed through a concerted metalation-deprotonation (CMD) pathway, often facilitated by a carboxylate or another basic additive. acs.orgbeilstein-journals.org Experimental and DFT studies have provided evidence for the reversibility of this C-H activation event. acs.org

Once the cobaltacycle is formed, it reacts with a coupling partner, such as an alkyne or an alkene. acs.org This typically occurs via coordination of the unsaturated partner to the cobalt center, followed by migratory insertion into the Co-C bond of the cobaltacycle. acs.orgrsc.org The final stage of the cycle involves the release of the functionalized product and regeneration of the active catalyst. This can occur through several pathways, including proto-demetalation, β-hydride elimination, or reductive elimination. acs.org For instance, reductive elimination from a Co(III) intermediate would generate a Cp*Co(I) species, which must be re-oxidized to the active Co(III) state to continue the catalytic cycle, often requiring an external oxidant like air or a silver salt. acs.orgmdpi.com

Table 1: Key Mechanistic Steps in CpCo(III)-Catalyzed C-H Functionalization
StepDescriptionKey IntermediatesReferences
Catalyst ActivationGeneration of a cationic CpCo(III) species from a precatalyst, often using a halide scavenger.[CpCo(III)X₂] → [CpCo(III)X]⁺ acs.org
C-H ActivationCoordination of the directing group followed by cleavage of the C-H bond to form a cobaltacycle.Cyclometalated Co(III) complex (Cobaltacycle) acs.orgresearchgate.netbeilstein-journals.org
Migratory InsertionInsertion of a coupling partner (e.g., alkyne, alkene) into the Co-C bond of the cobaltacycle.Seven-membered cobaltacycle acs.orgrsc.org
Product Release/RegenerationRelease of the functionalized product via pathways like reductive elimination, β-hydride elimination, or protonolysis. Regeneration of the active Co(III) catalyst.Cp*Co(I) species (requires re-oxidation) acs.org

A significant advantage of CpCo(III) catalysts is their ability to impart high levels of selectivity in C-H functionalization reactions. acs.org Regioselectivity is often dictated by the steric bulk of the pentamethylcyclopentadienyl (Cp) ligand. acs.org The large steric footprint of the Cp* "hat" can effectively block certain positions on the substrate, directing functionalization to the less sterically hindered C-H bond. acs.org This steric control has been shown to provide superior regioselectivity compared to analogous Cp*Rh(III) catalysts in certain reactions. acs.org

Chemoselectivity is also a key feature. For example, in the presence of multiple potentially reactive C-H bonds, the directing group guides the catalyst to a specific site. bohrium.com Furthermore, the catalyst system can be tuned to favor one reaction pathway over another. For instance, in reactions with alkenes, conditions can be optimized to favor either alkylation (via proto-demetalation) or alkenylation (via β-hydride elimination). acs.org The choice of ligands, additives, and reaction conditions plays a crucial role in controlling both the chemo- and regioselectivity of these transformations. bohrium.comrsc.orgnih.gov

Cp*Co catalysts have proven effective for a range of specific C-H functionalization reactions, including amidation, alkylation, and alkenylation. acs.org

C-H Amidation: The direct introduction of a nitrogen-containing group through C-H amidation is a powerful tool for synthesizing valuable molecules. acs.org Cp*Co(III) catalysts facilitate intramolecular C-H amidation using azidoformates as nitrene precursors to produce cyclic carbamates under mild conditions. acs.orgresearchgate.net Dioxazolones have also been employed as efficient aminating reagents for the C-H amidation of substrates like indoles and anilides. researchgate.netthieme-connect.com These methods provide an atom-economical alternative to traditional cross-coupling reactions for C-N bond formation. acs.org

C-H Alkylation and Alkenylation: The formation of new C-C bonds via alkylation and alkenylation is a fundamental transformation in organic synthesis. Cp*Co(III) catalysis enables the hydroarylation of alkenes and alkynes, where a C-H bond is added across the multiple bond. acs.org Alkenes are common coupling partners for the alkylation of various arenes and heteroarenes. acs.org The reaction with alkynes typically leads to alkenylated products. acs.orgresearchgate.net These reactions are highly regioselective, functionalizing the C-H bond ortho to the directing group. acs.org The methodology has been applied to both C(sp²)-H and, more recently, C(sp³)-H bonds, such as the selective alkenylation of 8-methylquinoline. acs.orgsemanticscholar.org

Table 2: Examples of Cp*Co(III)-Catalyzed C-H Functionalization Reactions
Reaction TypeSubstrate TypeCoupling Partner/ReagentProduct TypeReferences
AmidationIndoles, AnilidesDioxazolones2-Aminoindoles, Amidated Anilides researchgate.netthieme-connect.com
Amidation (Intramolecular)Phenyl AzidoformatesN/A (Nitrene Insertion)Cyclic Carbamates acs.orgresearchgate.net
AlkenylationBenzamides, PhenylpyrazolesAlkynesOrtho-alkenylated Arenes acs.orgbeilstein-journals.org
AlkylationAnilides, (Hetero)arenesAlkenes (e.g., acrylates)Ortho-alkylated Arenes acs.orgresearchgate.net
C(sp³)-H Alkenylation8-MethylquinolineAlkynes8-Allylquinolines acs.orgsemanticscholar.org

Carbon-Carbon Bond Forming Reactions

The majority of the C-H functionalization reactions catalyzed by Cp*Co complexes result in the formation of new carbon-carbon bonds. acs.org The hydroarylation of unsaturated partners like alkenes and alkynes is a primary example, establishing new C(sp²)-C(sp³) and C(sp²)-C(sp²) linkages, respectively. acs.orgbeilstein-journals.org

Beyond simple hydroarylation, CpCo catalysts are effective in mediating annulation reactions, where C-H activation is followed by an intramolecular cyclization event, often involving the directing group itself. acs.org For instance, the reaction of protected anilines with alkynes can lead to the synthesis of quinolines through an annulation cascade. acs.org Similarly, intramolecular hydroarylation reactions, such as the cyclization of allyl phenyl ethers to form benzofurans, have been developed. acs.org These C-C bond-forming reactions highlight the synthetic utility of CpCo catalysis in building complex molecular architectures from simple precursors in an efficient manner. acs.orgchemistryviews.orgacs.org

Cobalt-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

Cobalt-catalyzed [2+2+2] cycloaddition reactions are powerful methods for constructing six-membered carbo- and heterocyclic ring systems from simpler unsaturated precursors like alkynes, alkenes, and nitriles. researchgate.net While various cobalt sources can be used, cyclopentadienyl (B1206354) (Cp) and pentamethylcyclopentadienyl (Cp*) cobalt complexes are among the most important classes of catalysts for these transformations. researchgate.net The catalytically active species is typically a Co(I) complex, which can be generated in situ from Co(II) or Co(III) precatalysts. researchgate.netjku.at

The general mechanism for a cobalt-catalyzed [2+2+2] cycloaddition is believed to proceed through a series of key steps. Initially, a low-valent cobalt(I) species coordinates to two alkyne units, which then undergo oxidative coupling to form a five-membered cobaltacyclopentadiene intermediate. acs.org This intermediate can then coordinate with a third unsaturated partner (the "enophile," which can be another alkyne, an alkene, or a nitrile). Subsequent insertion of this third component into a cobalt-carbon bond of the metallacycle forms a seven-membered cobaltacycloheptatriene or a related intermediate. The final step is a reductive elimination that releases the aromatic or hydroaromatic product and regenerates the active Co(I) catalyst, allowing the catalytic cycle to continue. acs.org

The versatility of this reaction allows for the synthesis of a wide range of substituted benzenes and pyridines. rsc.orgrsc.org For instance, the co-cyclotrimerization of diynes with nitriles provides an efficient route to functionalized pyridines. rsc.org The reactivity of the catalyst system can be significantly influenced by the ligands attached to the cobalt center. For example, CpCo(I) precatalysts bearing a combination of an olefin and a phosphite (B83602) ligand have shown higher reactivity compared to the more traditional CpCo(CO)₂ complex, enabling reactions at lower temperatures. rsc.org

Table 1: Examples of Cobalt-Catalyzed [2+2+2] Cycloaddition Reactions

ReactantsCatalyst SystemProduct Type
Alkynes, Alkenes, NitrilesCyclopentadienyl (Cp)-cobalt complexesCarbo- and hetero-cyclic ring systems
Diynes and NitrilesCpCo(I)–olefin–phosphite complexesFunctionalized Pyridines
TriynesCpCo(I)–olefin–phosphite complexesFunctionalized Benzenes

Annulation Strategies in Organic Synthesis

Bis(pentamethylcyclopentadienyl)cobalt(II) and related cobalt complexes are effective catalysts in annulation reactions, which are processes that form a new ring onto a pre-existing molecule. One notable example is the cobalt-mediated [3+2] annulation, which constructs a five-membered ring.

In one demonstrated strategy, cobalt dinitrosyl/alkene adducts serve as versatile synthons for [3+2] annulation reactions with α,β-unsaturated carbonyls and ketimines. nih.gov The reaction mechanism involves the sequential deprotonation of the cobalt complex to generate a dianion equivalent. This nucleophilic species then engages in a conjugate addition with an α,β-unsaturated ketone or imine. This is followed by an intramolecular cyclization, forming two new carbon-carbon bonds and resulting in the formation of complex tri- and tetracyclic ring systems. nih.gov

A key feature of this methodology is the ability to use substrates that were previously not amenable to such transformations, including α,β-unsaturated aldehydes and ketimines. nih.gov The resulting polycyclic products can undergo a subsequent thermal retrocycloaddition in the presence of an olefin like norbornadiene to release functionalized, tetrasubstituted bicyclic olefins. nih.gov This annulation strategy highlights the unique reactivity of organocobalt complexes in facilitating the construction of intricate molecular architectures through controlled ring-forming processes. nih.gov

Polymerization Catalysis

Chain-Transfer Polymerization Mechanisms

Cobalt(II) complexes, including structures related to bis(pentamethylcyclopentadienyl)cobalt(II), are highly effective as catalytic chain transfer (CCT) agents in free radical polymerization, particularly for methacrylate (B99206) monomers. nih.govresearchgate.net This process, known as catalytic chain transfer polymerization (CCTP), is a powerful method for producing low molecular weight polymers and macromonomers with a vinyl terminal group. researchgate.netacs.org

The mechanism of CCTP involves the intervention of the Co(II) catalyst in the radical polymerization cycle. nih.gov The key step is the transfer of a hydrogen atom from a propagating polymer radical (P•) to the Co(II) complex. This reaction terminates the growing polymer chain and produces two species:

A polymer chain with a terminal carbon-carbon double bond (a macromonomer).

A cobalt(III)-hydride intermediate (Co(III)-H). acs.org

The catalytic cycle is completed when the Co(III)-H species transfers its hydrogen atom to a new monomer molecule, initiating a new propagating radical chain and regenerating the active Co(II) catalyst. acs.org Because the cobalt complex is regenerated, only catalytic amounts are needed to significantly reduce the molecular weight of the resulting polymer. acs.org The chain transfer constants (Cₛ) for these cobalt catalysts are exceptionally high, often several orders of magnitude greater than those of traditional chain transfer agents like thiols. acs.org

Table 2: Key Steps in Catalytic Chain Transfer Polymerization (CCTP)

StepDescriptionReactantsProducts
1. Chain Propagation A radical polymer chain grows by adding monomer units.Pₙ• + MPₙ₊₁•
2. H-Atom Transfer The growing polymer radical transfers a hydrogen atom to the Co(II) catalyst.Pₙ₊₁• + Co(II)Pₙ₊₁(H) + Co(III)-H
3. Re-initiation The Co(III)-H intermediate transfers a hydrogen atom to a new monomer, starting a new chain.Co(III)-H + MM• + Co(II)

P• represents the propagating polymer radical, M is the monomer, and P(H) is the polymer with a vinyl end group.

Organometallic Mediated Radical Polymerization (OMRP)

Organometallic Mediated Radical Polymerization (OMRP) is a form of controlled radical polymerization that utilizes organometallic complexes to regulate the polymerization process. rsc.org When cobalt complexes are used, the technique is specifically referred to as Cobalt-Mediated Radical Polymerization (CMRP), which is the most developed subcategory of OMRP. rsc.orgwikipedia.org This method is particularly effective for controlling the polymerization of monomers like acrylates and vinyl acetate. rsc.org

The central principle of CMRP is the reversible deactivation of the growing polymer radical chains by a cobalt(II) complex. The mechanism relies on the formation of a weak cobalt(III)-carbon bond. wikipedia.org The process begins with a standard radical initiator that starts the polymer chain growth. The cobalt(II) complex, acting as a persistent radical, reversibly traps the propagating radical (P•) at the end of the growing chain to form a dormant organo-cobalt(III) species (P-Co(III)). rsc.orgwikipedia.org

This dormant species can then homolytically cleave the weak Co-C bond, either thermally or photochemically, to regenerate the propagating radical (P•) and the cobalt(II) complex. wikipedia.org This reversible trapping process establishes an equilibrium between active (propagating) and dormant chains. By keeping the concentration of active radicals low at any given time, irreversible termination reactions (such as radical-radical coupling) are minimized. wikipedia.org This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as well as the creation of complex polymer architectures like block copolymers. rsc.org

Small Molecule Activation and Transformation

Hydrogenation of Carbon Dioxide (CO₂)

The activation and transformation of small, abundant molecules like carbon dioxide (CO₂) is a significant goal in catalysis. rsc.org Certain cobalt complexes have been designed and shown to be effective catalysts for the hydrogenation of CO₂ to produce valuable chemical feedstocks like formate (B1220265). researchgate.net

For example, the cobalt-hydride complex Co(dmpe)₂H, where dmpe is 1,2-bis(dimethylphosphino)ethane, has been demonstrated to catalyze the hydrogenation of CO₂ to formate with high efficiency. researchgate.net This reaction proceeds at room temperature and atmospheric pressure of a 1:1 mixture of CO₂ and H₂, showcasing the potential for performing this transformation under mild conditions. researchgate.net The catalyst exhibits a high turnover frequency, indicating its significant activity. researchgate.net

The catalytic cycle for CO₂ hydrogenation with such cobalt complexes is proposed to involve several key steps. The mechanism often starts with the insertion of CO₂ into the metal-hydride (Co-H) bond of the catalyst. This step forms a metal-formate intermediate. Subsequent reaction with H₂ regenerates the active cobalt-hydride species and releases the formate product. The efficiency of these catalysts is tied to fundamental thermodynamic properties, such as hydricity (the hydride-donating ability of the metal-hydride) and the acidity of related dihydrogen complexes, which can be used to rationally design more effective catalysts. researchgate.net This approach represents a move away from precious metal catalysts like iridium and rhodium towards more earth-abundant metals for CO₂ reduction. researchgate.net

Nitrogen Fixation mediated by Cobaltocene (B1669278) Derivatives

The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃) is a critical process for sustaining life, industrially dominated by the energy-intensive Haber-Bosch process. rsc.org In the search for more sustainable alternatives, researchers have turned to transition metal complexes that can mediate this transformation under milder conditions. rsc.orgresearchgate.net Cobalt complexes, including derivatives of cobaltocene, have emerged as viable catalysts in this field. rsc.orgrsc.org

In certain catalytic systems for nitrogen fixation, cobaltocene—the parent compound of Bis(pentamethylcyclopentadienyl)cobalt(II)—is employed not as the primary catalyst but as a stoichiometric reductant. nih.gov For example, in molybdenum-catalyzed systems, cobaltocene provides the necessary electrons to drive the multi-electron reduction of N₂ to ammonia. rsc.orgnih.gov One such bimetallic molybdenum(0)-N₂ complex, in the presence of a proton source and cobaltocene, successfully produced 12 moles of ammonia per mole of the molybdenum catalyst at room temperature and under one atmosphere of nitrogen. nih.gov

While direct catalytic cycles involving Bis(pentamethylcyclopentadienyl)cobalt(II) for nitrogen fixation are less commonly detailed, the fundamental redox properties of cobaltocene derivatives are key to their role in these reactions. The Co(II)/Co(III) redox couple in cobaltocenium salts is a crucial feature, and the permethylated form, decamethylcobaltocene, is known to be an even stronger reducing agent than its parent compound. acs.orgacs.org This enhanced reducing power is critical for facilitating the challenging cleavage of the N≡N triple bond. acs.org Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate proposed catalytic cycles involving cobalt complexes, exploring the feasibility of proton and hydride additions to a metal-coordinated N₂ molecule to generate ammonia. researchgate.net

Investigation of Catalytic Intermediates and Transition States

Understanding the mechanism of a catalytic reaction requires the identification of fleeting intermediates and transition states. Spectroscopic techniques are indispensable tools for probing these species, providing direct evidence for proposed reaction pathways. In the study of cobalt-catalyzed reactions, a variety of methods are used to characterize these transient species. acs.orgnih.govru.nl

For instance, in the aldehyde deformylation reaction by a cobalt(III)-peroxo complex, a key mononuclear cobalt(III)-peroxyhemiacetal intermediate was trapped and characterized. acs.orgnih.gov Its formation was confirmed using multiple techniques:

UV-visible (UV-vis) Spectroscopy: Monitored the conversion of the starting complex to the intermediate, identified by characteristic absorption bands. acs.org

Cold-Spray Ionization Mass Spectrometry (CSI-MS): Confirmed the mass and therefore the composition of the intermediate. nih.gov

¹H NMR Spectroscopy: Provided structural information about the organic portion of the intermediate complex. nih.gov

Resonance Raman and Infrared Photodissociation (IRPD) Spectroscopy: Used to probe the vibrational frequencies of specific bonds, such as the O–O bond in peroxo complexes, confirming the structural changes upon reaction. acs.org

In other systems, X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) have been used to determine the oxidation state and spin state of the cobalt center in reactive intermediates, such as a cobalt(III)-imidyl complex. ru.nl The combination of these spectroscopic methods provides a detailed picture of the electronic and geometric structure of intermediates, which is crucial for validating mechanistic proposals. ru.nl

Density Functional Theory (DFT) calculations have become a powerful and complementary tool to experimental studies for elucidating complex reaction mechanisms. mdpi.com DFT allows researchers to model reaction pathways, calculate the energies of intermediates and transition states, and understand the factors controlling catalytic activity and selectivity. acs.orgacs.org

In the context of cobalt catalysis, DFT has been applied to a wide range of reactions:

Ethanol Reactions on Cobalt Catalysts: DFT calculations were used to map out the entire reaction mechanism, including dehydrogenation and C-C bond cleavage steps. The study revealed that the reaction pathway and final products depend significantly on the oxidation state of the cobalt active site (Co⁰, Co²⁺, or Co³⁺). acs.orgresearchgate.net

Cobalt-Catalyzed Cyclotrimerizations: Computational studies have examined alternative catalytic cycles to determine the most favorable mechanism, which was found to proceed through an intramolecular metal-assisted [4+2] cycloaddition. researchgate.net

C-O Bond Silylation and Stannylation: Detailed DFT mechanistic studies have shown that the stereoselectivity of these reactions is a result of chelation-assisted oxidative addition of cobalt to the C–O bond, with transmetalation being the likely rate-determining step. acs.org

DFT calculations can also provide insights into the electronic structure of intermediates. For example, in the study of a cobalt(III)-peroxyhemiacetal intermediate, DFT was used to determine that the low-spin state was the most energetically stable, which corresponded with the experimental spectroscopic results. nih.gov This synergy between computational modeling and experimental observation is essential for building a comprehensive understanding of catalytic mechanisms. bioengineer.org

Reactivity in Carbene Reactions and Catalytic Hydrogenation

Cobalt complexes are highly effective in mediating reactions involving carbene intermediates. A significant portion of these catalytic applications, particularly with cobalt(II) catalysts, proceed through the formation of carbene radicals. nih.govacs.org The d⁷ electronic configuration of Co(II) allows for the easy transfer of a high-energy electron to a carbene precursor, generating a nucleophilic carbene radical species. acs.org

This reactivity is distinct from that of classical electrophilic Fischer carbenes. The formation of these cobalt-carbene radicals has been supported by both mechanistic studies and direct spectroscopic evidence, such as Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect species with unpaired electrons. nih.gov EPR studies on cobalt-porphyrin systems have shown hyperfine coupling between the unpaired electron, the cobalt nucleus (I = 7/2), and the carbene carbon (¹³C, I = 1/2), providing definitive proof of the carbene radical's structure. acs.org

Stoichiometric studies have also shed light on the reactivity of these species. For example, a high-spin cobalt(II) complex reacted with diphenyldiazomethane to form a carbene with an unusual broken-symmetry doublet spin state, where two electrons are antiferromagnetically coupled on the cobalt center and one unpaired electron is centered on the carbene carbon. nih.govacs.org This unique electronic structure dictates the subsequent reactivity of the carbene species in catalytic cycles.

Bis(pentamethylcyclopentadienyl)cobalt(II) and its derivatives are also implicated in catalytic hydrogenation, a fundamental transformation in organic synthesis. wikipedia.org While the parent compound is a known reducing agent, other cobalt complexes have been developed as highly active pre-catalysts for the hydrogenation of various unsaturated substrates. acs.org

One notable example is the bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex, which is an effective pre-catalyst for the hydrogenation of sterically hindered and unactivated alkenes. nih.gov Under relatively mild conditions (22 °C, 4 atm H₂), this complex demonstrates high activity, representing one of the most active cobalt hydrogenation catalysts reported to date. nih.gov The catalytic performance of this system is highlighted in the table below.

EntrySubstrateTime (h)Conversion (%)
1Ethyl 3,3-dimethylacrylate12>99
2trans-Methylstilbene12>99
31-Methyl-1-cyclohexene12>99
42,3-Dimethyl-2-butene24>99
51,1-Diphenylethylene24>99
6trans-4-Octene1298
7Cyclooctene1296
Table 1.nih.gov

The mechanism of these hydrogenations can vary. Mechanistic studies, including deuterium (B1214612) labeling and the use of radical clocks, suggest that some cobalt-hydride catalysts can operate via a hydrogen atom transfer (HAT) pathway under thermal conditions. osti.gov In contrast, photocatalytic conditions can switch the mechanism to a classical coordination-insertion sequence, demonstrating the versatility of cobalt catalysts. osti.gov Other cobalt-nitrogen complexes have also shown high activity for the hydrogenation of functional groups like nitro compounds under mild conditions. nih.gov

Advanced Characterization Methodologies in Research on Bis Pentamethylcyclopentadienyl Cobalt Ii

X-ray Diffraction Studies for Crystallographic Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules. For bis(pentamethylcyclopentadienyl)cobalt(II), high-quality yellow-brown crystals suitable for diffraction experiments have been grown from a cold saturated solution in hexamethyldisiloxane. iucr.orgnih.gov

The crystallographic analysis reveals that the molecule possesses D₅d symmetry, with the cobalt atom situated in a crystallographic 2/m position. researchgate.netnih.gov This indicates an inversion center at the cobalt atom and staggered pentamethylcyclopentadienyl rings. iucr.org The structure is isomorphous with that of decamethylferrocene and the low-temperature polymorph of decamethylmanganocene. iucr.orgnih.gov

Key structural parameters obtained from X-ray diffraction studies at a temperature of 100 K are presented in the interactive table below. nih.govresearchgate.net The cobalt to carbon bond lengths are slightly longer than those in its parent compound, cobaltocene (B1669278), which is attributed to the additional electron occupying an antibonding orbital with respect to the Co-C bonds. wikipedia.org

Selected Crystallographic Data for Bis(pentamethylcyclopentadienyl)cobalt(II)
ParameterValue
Crystal SystemOrthorhombic
Space GroupCmca
a (Å)15.0848 (16)
b (Å)11.5031 (12)
c (Å)10.0105 (10)
V (ų)1737.0 (3)
Z4
Co–Centroid(C₅) distance (Å)1.71
Centroid(C₅)–Co–Centroid(C₅) angle (°)180
Co1—C1 bond length (Å)2.0914 (12)
Co1—C2 bond length (Å)2.1113 (8)
Co1—C3 bond length (Å)2.0956 (8)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

While X-ray diffraction provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its structure and dynamics in solution. Due to the paramagnetic nature of the Co(II) center (19-electron configuration), the NMR spectra of decamethylcobaltocene exhibit significant paramagnetic shifts and line broadening. wikipedia.orgnih.gov

¹H NMR spectra of paramagnetic cobalt(II) complexes can show signals spread over a wide chemical shift range, often from -50 to +45 ppm. nih.gov The interpretation of these spectra can be complex, but temperature-dependent studies can provide valuable information on dynamic processes, such as conformational changes. nih.govmdpi.com For instance, in some cobalt(II) complexes, variable-temperature ¹H NMR is used to study diastereomeric equilibria in solution. nih.gov The paramagnetic shifts observed in the NMR spectra of such cobalt complexes often follow the Curie law over a significant temperature range. nih.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a crucial tool for confirming the molecular weight and assessing the purity of bis(pentamethylcyclopentadienyl)cobalt(II). The technique provides a mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound (329.39 g/mol ). wikipedia.org The observation of a prominent molecular ion peak in the mass spectrum serves as a primary confirmation of the compound's identity. Fragmentation patterns observed in the spectrum can also provide structural information.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Functional Group and Bonding Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is employed to probe the functional groups and bonding within the decamethylcobaltocene molecule. wikipedia.org The infrared spectrum displays characteristic absorption bands corresponding to the vibrational modes of the pentamethylcyclopentadienyl ligands. acs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental percentages of carbon, hydrogen, and other elements. For bis(pentamethylcyclopentadienyl)cobalt(II) (C₂₀H₃₀Co), the theoretical elemental composition is:

Carbon (C): 72.93%

Hydrogen (H): 9.18%

Cobalt (Co): 17.89%

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and the purity of the synthesized compound. evitachem.comereztech.com This technique is essential for verifying that the correct product has been obtained and is free from significant impurities.

Advanced Time-Resolved Spectroscopic Techniques for Mechanistic Insights

Advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide profound insights into the ultrafast dynamics and reaction mechanisms of organometallic compounds. These methods allow researchers to follow photochemical and photophysical processes on the timescale of molecular vibrations and electron transfer events. While specific studies employing these techniques on bis(pentamethylcyclopentadienyl)cobalt(II) were not detailed in the search results, resonance Raman spectroscopy is a powerful method for linking optical and vibrational spectroscopy, which can be performed in a time-resolved manner to identify reaction intermediates. youtube.com

Applications of Bis Pentamethylcyclopentadienyl Cobalt Ii in Advanced Materials Science and Energy Systems

Utilization as an N-type Dopant in Organic Electronic Materials

Bis(pentamethylcyclopentadienyl)cobalt(II), also known as decamethylcobaltocene, is a potent n-type dopant for a variety of organic electronic materials. nih.govresearchgate.net Its effectiveness stems from its low ionization energy, which allows for efficient electron donation to the host organic semiconductor. princeton.eduresearchgate.net This doping process increases the concentration of free electrons in the material, thereby enhancing its electrical conductivity and improving charge injection and transport in electronic devices. nih.govprinceton.edu

The doping of organic semiconductors is a critical strategy for enhancing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. iisc.ac.in While p-type doping has been relatively well-established, n-type doping has presented a greater challenge due to the scarcity of stable and efficient n-dopants. iisc.ac.in Organometallic compounds like bis(pentamethylcyclopentadienyl)cobalt(II) and its parent compound, cobaltocene (B1669278), have emerged as promising candidates to fill this gap. princeton.eduresearchgate.netprinceton.edu

Research has shown that doping an electron-transport material, such as a tris(thieno)hexaazatriphenylene derivative, with cobaltocene leads to a significant shift of the Fermi level towards the unoccupied states of the host material by as much as 0.56 eV. princeton.eduprinceton.edu This shift is indicative of efficient n-type doping. Consequently, devices fabricated with this doped material have demonstrated a current increase of three orders of magnitude compared to undoped devices. princeton.eduprinceton.edu The doping process is believed to be facilitated by charge transfer from the cobaltocene to the host material, resulting in the formation of an ion pair. princeton.edu

Theoretical studies using density functional theory have further elucidated the n-type doping mechanism. When decamethylcobaltocene is used to dope (B7801613) silicene, for instance, an interfacial charge transfer occurs, leading to the realization of n-type doped silicene. researchgate.net This process also results in the opening of a small band gap in the silicene. researchgate.net

The table below summarizes key findings from studies on the use of cobaltocene and its derivatives as n-type dopants.

Host MaterialDopantKey Findings
Tris(thieno)hexaazatriphenylene derivativeCobaltoceneFermi level shift of 0.56 eV; 1000-fold increase in current density. princeton.eduprinceton.edu
SiliceneDecamethylcobaltoceneRealization of n-type doping; opening of a 0.024 eV - 0.032 eV band gap. researchgate.net
Tris(8-hydroxy-quinolinato) aluminum (Alq3)CobaltoceneMinimal improvement in electrical characteristics due to negligible dopant incorporation. princeton.edu

Role in the Synthesis of Carbon-Based Nanomaterials through Reduction Processes (e.g., Graphene Oxide)

Bis(pentamethylcyclopentadienyl)cobalt(II) and its parent compound, cobaltocene, have proven to be effective reducing agents for the synthesis of reduced graphene oxide (rGO) from graphene oxide (GO). nih.govacs.orgresearchgate.net This reduction process is crucial as it restores the electrical conductivity of graphene, which is significantly diminished in its oxidized form. The use of these organometallic reductants offers a room-temperature, solution-based method for producing high-quality rGO films suitable for a variety of applications. nih.govresearchgate.net

The reduction of GO involves the removal of oxygen-containing functional groups from the graphene lattice. aps.org Metallocenes like decamethylcobaltocene and cobaltocene are powerful outer-sphere reductants that can facilitate this process. nih.govresearchgate.net Studies have demonstrated that immersing GO films in nonaqueous solutions containing these cobalt complexes leads to a rapid reduction, increasing the film's conductivity by several orders of magnitude. nih.govacs.orgresearchgate.net

The effectiveness of the reduction and the properties of the resulting rGO can be tuned by the choice of the reductant and the reaction conditions. For instance, rGO films prepared with decamethylcobaltocene have been shown to possess the largest graphitic domains and the lowest macroscopic roughness. nih.govresearchgate.net On the other hand, solutions of cobaltocene combined with trifluoroacetic acid were found to be most effective at reducing the material to sp² carbon, as confirmed by X-ray photoelectron spectroscopy. nih.govresearchgate.net The reactivity and the reduction mechanism are dependent on the standard potential of the reductant and the availability of protons. nih.govresearchgate.net

The table below presents a comparison of the properties of reduced graphene oxide films synthesized using different cobalt-based reductants.

ReductantKey Properties of Resulting rGO
DecamethylcobaltoceneHighest conductivity (~10⁴ S m⁻¹), largest graphitic domains, lowest macroscopic roughness. nih.govresearchgate.net
Cobaltocene and Trifluoroacetic AcidHighest conductivity (~10⁴ S m⁻¹), most effective reduction to sp² carbon. nih.govresearchgate.net
Cobaltocene aloneModerate increase in conductivity. nih.gov

The resulting rGO decorated with cobalt nanoparticles can exhibit interesting magnetic properties, with potential applications in areas like inkjet printing and ferrofluids. researchgate.net The synthesis method can influence the shape of the cobalt nanoparticles, leading to variations in magnetic behavior from ferromagnetic at low temperatures to superparamagnetic at high temperatures. researchgate.netscispace.com

Precursor for Thin Film Deposition Techniques (e.g., Plasma-Enhanced Atomic Layer Deposition of Cobalt)

Bis(pentamethylcyclopentadienyl)cobalt(II) and related cyclopentadienyl (B1206354) cobalt compounds are utilized as precursors in thin film deposition techniques, particularly in plasma-enhanced atomic layer deposition (PE-ALD). nih.govresearchgate.net This method allows for the growth of highly conformal and uniform cobalt thin films, which are essential components in modern semiconductor devices, serving as contact materials, diffusion barriers, and seed layers for copper interconnects. jkps.or.krgelest.com

In the PE-ALD process, the substrate is sequentially exposed to the cobalt precursor and a reactant plasma, such as NH₃ or H₂ plasma. researchgate.net This cyclical process enables precise control over the film thickness at the atomic level. The choice of precursor and reactant gas significantly influences the growth characteristics and the properties of the deposited film.

Research on PE-ALD of cobalt using bis(η-methylcyclopentadienyl)cobalt(II) [Co(MeCp)₂] has shown that it is possible to deposit cobalt thin films at temperatures as low as 100°C. researchgate.net The resistivity of the films grown with this precursor was found to decrease with increasing deposition temperature, with a minimum resistivity of 31 μΩ·cm achieved at 350°C. researchgate.net However, at lower temperatures, the films tend to have higher impurity content, particularly carbon. researchgate.net

The use of different reactant plasmas can also affect the film's composition. For example, using an NH₃ plasma can lead to the incorporation of nitrogen into the film, forming cobalt nitride, especially at lower temperatures. acs.org At temperatures above 290°C, thermal decomposition of the nitride can occur, leading to the formation of purer cobalt films. acs.org

The following table summarizes the growth characteristics and properties of cobalt films deposited by PE-ALD using different cyclopentadienyl-based cobalt precursors.

PrecursorReactant PlasmaDeposition Temperature (°C)Growth Rate (Å/cycle)Film Resistivity (μΩ·cm)
Bis(η-methylcyclopentadienyl)cobalt(II)NH₃100 - 350Not specified8500 (at 100°C) to 31 (at 350°C) researchgate.net
Cyclopentadienyl cobalt dicarbonylH₂125 - 175~1.1Not specified
CobaltoceneNH₃/H₂300Not specified20 - 35 researchgate.net

Development of Components for Redox Flow Batteries

Organometallic compounds, including derivatives of cobaltocene, are being actively investigated as redox-active materials for non-aqueous redox flow batteries (RFBs). nih.govelsevierpure.comresearchgate.net RFBs are a promising technology for large-scale energy storage, and the development of high-performance, stable, and soluble redox couples is crucial for their advancement. mdpi.comaalto.fi

In a non-aqueous RFB, a catholyte and an anolyte containing dissolved redox-active species are circulated through an electrochemical cell. Ferrocene (B1249389) and cobaltocene derivatives have been studied as potential catholyte and anolyte materials, respectively, due to their high reaction rates and moderate solubility in organic solvents. nih.govelsevierpure.com These metallocenes exhibit stable capacity retention and predictable discharge potentials in cycling experiments. nih.govelsevierpure.com

A prototype of an all-metallocene-based lithium-redox flow battery has been developed using ferrocene as the catholyte and cobaltocene as the anolyte. rsc.org This system demonstrated a working potential of 1.7 V. By introducing methyl groups onto the cyclopentadienyl rings of cobaltocene, as in bis(pentamethylcyclopentadienyl)cobalt(II), the working potential could be further increased to 2.1 V. rsc.org This highlights the tunability of the electrochemical properties of these compounds through chemical modification.

The diffusion coefficients of ferrocene and cobaltocene derivatives have been found to be significantly higher than those of other non-aqueous redox-active materials, which is beneficial for the mass transport properties of the battery. nih.govelsevierpure.com The table below compares the diffusion coefficients of some metallocene derivatives with other redox-active species.

Redox-Active SpeciesDiffusion Coefficient (cm²/s)
Ferrocene derivatives2 to 7 times higher than V(acac)₃
Cobaltocene derivatives2 to 7 times higher than V(acac)₃
Vanadium acetylacetonate (B107027) (V(acac)₃)Baseline

Integration into Metallo-Polyelectrolytes for Anion-Exchange Membranes in Fuel Cells

Cationic metallo-polyelectrolytes incorporating cobaltocenium, the stable cationic form of cobaltocene, have been designed and synthesized for use as robust anion-exchange membranes (AEMs) in fuel cells. nih.govscilit.com AEMs are a critical component of alkaline fuel cells, which offer the potential for using non-precious metal catalysts, thereby reducing costs. bwise.krekb.eg The development of chemically stable and highly conductive AEMs is a key challenge in this field. rsc.org

Cobaltocenium is an attractive cation for AEMs due to its exceptional chemical stability, particularly in the highly alkaline environment of a fuel cell. rsc.org Researchers have synthesized AEMs by incorporating cobaltocenium into polymer backbones through techniques like ring-opening metathesis polymerization (ROMP). nih.govscilit.com This approach has led to the creation of AEMs with a polyethylene-like framework and the alkaline-stable cobaltocenium cation responsible for ion transport. nih.govscilit.com

These cobaltocenium-based AEMs have demonstrated excellent thermal, chemical, and mechanical stability, along with high ion conductivity. nih.govscilit.com The introduction of a crosslinked polymeric network can further enhance the dimensional stability of the membranes by suppressing water uptake and swelling. rsc.orgrsc.org A microphase-separated morphology in these membranes facilitates rapid ion transport even with low water uptake. rsc.orgrsc.org

The table below summarizes the properties of some cobaltocenium-containing AEMs.

Polymer BackboneCationIon Exchange Capacity (mmol/g)Ionic Conductivity (mS/cm⁻¹)Swelling Ratio (%)
Hydrogenated polynorborneneCobaltocenium1.0753.3 at 80°C13
Poly(cobaltocenium methacrylate)CobaltoceniumNot specifiedNot specifiedNot specified
Crosslinked polyolefinCobaltoceniumNot specifiedGood ionic conductivityLow

Application as a Concerted Proton-Electron Transfer (CPET) Mediator

While direct studies on the application of bis(pentamethylcyclopentadienyl)cobalt(II) as a concerted proton-electron transfer (CPET) mediator are not extensively documented in the reviewed literature, the broader field of cobalt chemistry provides insights into the potential for such reactivity. CPET is a fundamental process in many chemical and biological reactions, involving the simultaneous transfer of a proton and an electron. digitellinc.comrsc.org

Research on other cobalt complexes has demonstrated their involvement in CPET reactions. For example, the reactivity of certain high-valent cobalt-oxo complexes has been shown to proceed through a CPET mechanism for C-H activation. digitellinc.com Similarly, mechanistic studies of a cobalt(I) complex with a proton-responsive pincer ligand have elucidated its PCET reactivity. acs.org

The ability of bis(pentamethylcyclopentadienyl)cobalt(II) to act as a potent one-electron reducing agent, as seen in its application as an n-type dopant and in the reduction of graphene oxide, suggests its potential to participate in electron transfer processes that could be coupled to proton transfer. The presence of the cyclopentadienyl ligands can be tuned to modulate the redox potential of the cobalt center, which is a key parameter in designing effective CPET mediators.

Further research would be necessary to explore the specific capabilities of bis(pentamethylcyclopentadienyl)cobalt(II) in mediating CPET reactions. Such studies could involve investigating its reactivity with substrates that can undergo simultaneous proton and electron transfer, and analyzing the kinetics and thermodynamics of these reactions to determine if they proceed via a concerted mechanism.

Future Research Directions and Unexplored Avenues in Bis Pentamethylcyclopentadienyl Cobalt Ii Chemistry

Rational Design of Ligand Systems for Enhanced Reactivity and Selectivity

The pentamethylcyclopentadienyl (Cp*) ligand imparts significant steric bulk and electron-donating character, contributing to the stability of Cp₂Co. nih.govnih.gov However, the future of Cp₂Co chemistry lies in moving beyond the parent ligand to rationally designed systems that offer fine control over the metal center's electronic and steric environment.

A primary research avenue involves the synthesis of asymmetrically substituted or "monofunctionalized" Cp* ligands. By introducing electronically diverse substituents—ranging from electron-withdrawing groups (e.g., -CF₃, -CO₂R) to electron-donating groups (e.g., -NMe₂, -OMe)—onto one of the Cp* rings, researchers can systematically tune the redox potential of the cobalt center. This modulation would allow for the precise calibration of its reducing power for specific chemical transformations. Steric modifications, such as incorporating bulky silyl (B83357) or aryl groups, could create tailored catalytic pockets, enhancing selectivity in reactions like C-H activation or polymerization. nih.govnih.gov The development of synthetic routes to these bespoke Cp* ligands is a critical first step. nih.govmdpi.com

Furthermore, the incorporation of pendant functional groups capable of secondary coordination or substrate interaction represents a significant, yet underexplored, opportunity. For example, attaching phosphine (B1218219), N-heterocyclic carbene (NHC), or pyridyl arms to a Cp* ring could create hemilabile ligands. mdpi.comresearchgate.net These ligands could dynamically coordinate and de-coordinate from the cobalt center during a catalytic cycle, opening up substrate binding sites and facilitating key elementary steps. This approach moves beyond the simple "spectator" role of the Cp* ligand, transforming it into an active participant in catalysis.

Ligand Modification StrategyTarget PropertyPotential Application
Electronic Tuning
Introduction of -CF₃ or -CN on one Cp* ringIncreased redox potential (less reducing)Selective reduction of highly activated substrates
Introduction of -NMe₂ or -OMe on one Cp* ringDecreased redox potential (more reducing)Activation of less reactive bonds (e.g., C-O)
Steric Tuning
Introduction of bulky groups (e.g., -SiPh₃, -tBu)Creation of a defined catalytic pocketShape-selective catalysis, asymmetric synthesis
Functionalization
Pendant phosphine or NHC arms on Cp* ringHemilability, catalyst stabilizationCooperative catalysis, enhanced turnover numbers
Pendant proton-responsive groups (e.g., -OH, -NH₂)Metal-ligand cooperation for proton/electron transferCO₂ reduction, hydrogenation reactions nih.govnih.gov

Exploration of Multielectron Processes and Cooperative Catalysis

While Cp₂Co is known for single-electron transfer, many challenging chemical transformations, such as nitrogen fixation and water splitting, require multielectron redox events. A significant future direction is the design of Cp₂Co-based systems capable of cooperative, multielectron catalysis. This can be achieved by integrating redox-active ligands. chemrxiv.orgresearchgate.netnih.gov

One approach involves modifying the Cp* ligand itself to be redox-noninnocent. For instance, annulating a redox-active quinone moiety to the cyclopentadienyl (B1206354) backbone could provide an additional electron reservoir. Upon reduction or oxidation, the ligand could accept or donate electrons in concert with the cobalt center, allowing the complex to mediate two-electron processes without requiring drastic changes in the metal's formal oxidation state. nih.gov

Alternatively, research could focus on half-sandwich complexes, CpCo(L), where L is a bidentate or tridentate redox-active ligand, such as an o-phenylenediamide or a catecholate. chemrxiv.orgrsc.org These ligands have multiple accessible oxidation states that can be tuned through substitution. chemrxiv.org By pairing the CpCo fragment with such a ligand, the resulting complex could store and release multiple electrons, enabling catalytic cycles that are currently the domain of noble metals like palladium and platinum. Investigating the electronic communication between the cobalt center and the redox-active ligand will be crucial for understanding and controlling this cooperative reactivity. researchgate.netnih.gov

Green Chemistry Approaches in Synthesis and Catalysis Utilizing Cp*₂Co

The principles of green chemistry necessitate the development of catalytic processes that operate in environmentally benign solvents and utilize renewable feedstocks. Future research should focus on adapting Cp₂Co chemistry to these constraints. While Cp₂Co itself has limited solubility in polar or aqueous media, ligand modification offers a solution. The introduction of water-solubilizing groups, such as sulfonates or quaternary ammonium (B1175870) salts, onto the Cp* rings could yield catalysts that operate directly in water. This would be particularly valuable for applications like the hydrogenation of CO₂ to formate (B1220265), a reaction for which related Cp*Co(III) complexes have already shown promise in aqueous solutions. nih.govresearchgate.net

Another avenue is the use of Cp₂Co in alternative solvent systems like supercritical carbon dioxide (scCO₂). The nonpolar nature of both Cp₂Co and scCO₂ suggests potential compatibility, which could be exploited for reactions such as alkyne cyclotrimerization. researchgate.netresearchgate.net

Furthermore, the catalytic potential of Cp₂Co for the valorization of biomass should be explored. Many biomass-derived platform molecules are highly oxygenated. The tunable reducing power of Cp₂Co derivatives could be harnessed for selective deoxygenation reactions, a critical step in converting biomass into fuels and value-added chemicals. Research in this area would align Cp*₂Co chemistry with the global shift towards a sustainable chemical industry.

Computational Predictions for Novel Reactivity and Materials Properties

Advances in computational chemistry, particularly Density Functional Theory (DFT), provide powerful tools for predicting the behavior of organometallic complexes and guiding experimental design. researchgate.netmdpi.comnih.gov A significant future direction is the extensive use of computational modeling to explore the vast chemical space of potential Cp*₂Co derivatives.

DFT calculations can be employed to predict how specific electronic and steric modifications to the Cp* ligands will affect key properties, such as redox potentials, bond dissociation energies, and the energy barriers of catalytic steps. rsc.org This predictive power can accelerate the discovery of catalysts with enhanced activity and selectivity, minimizing the need for extensive, trial-and-error laboratory synthesis. For example, computational screening could identify the most promising substituents on a Cp* ring to promote a desired multielectron transformation. chemrxiv.org

Beyond catalysis, computational methods can predict the solid-state properties of materials derived from Cp₂Co. By modeling crystal packing, electronic band structure, and magnetic interactions, researchers can design novel molecular conductors, magnets, or materials for electronic devices. For instance, permethyl cobaltocenium (Cp₂Co⁺) has been identified as an exceptionally stable cation for use in polymer hydroxide-exchange membranes, a direction that could be further optimized through predictive modeling of cation-polymer interactions. umass.edu

Computational MethodResearch TargetPredicted Outcome/Insight
Density Functional Theory (DFT) Redox potentials of substituted Cp₂CoGuidance for tuning reducing strength
Reaction energy profiles for catalytic cyclesIdentification of rate-limiting steps and catalyst optimization
Electronic structure of CpCo-redox-active ligand complexesUnderstanding of metal-ligand cooperativity
Time-Dependent DFT (TD-DFT) Electronic absorption spectraPrediction of photophysical properties for photocatalysis
Solid-State/Periodic DFT Crystal packing and intermolecular interactionsDesign of molecular materials with targeted electronic/magnetic properties

Integration with Heterogeneous Catalysis and Surface Science

Immobilizing homogeneous catalysts onto solid supports can combine the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. A major unexplored avenue is the heterogenization of Cp*₂Co and its catalytically active derivatives.

Future work could focus on covalently grafting Cp₂Co analogs onto inorganic supports like silica (B1680970) or alumina, or within the pores of metal-organic frameworks (MOFs). This could be achieved by synthesizing Cp ligands with pendant alkoxysilane or carboxylate groups that can anchor to the support. The resulting materials would be robust, reusable catalysts.

Furthermore, Cp₂Co is a potential precursor for the synthesis of well-defined cobalt or cobalt oxide nanoparticles via techniques like atomic layer deposition (ALD) or chemical vapor deposition (CVD). sigmaaldrich.com By carefully controlling the decomposition of Cp₂Co on a surface, it may be possible to create highly active heterogeneous catalysts for reactions like Fischer-Tropsch synthesis or CO oxidation. Surface science techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), would be essential for characterizing these surface-supported species and understanding their catalytic mechanisms at the atomic level. researchgate.net

New Methodologies for in situ Characterization of Reaction Intermediates

A complete understanding of a catalytic cycle requires the direct observation of reaction intermediates, many of which are transient and exist in low concentrations. The development and application of advanced operando spectroscopic techniques to Cp*₂Co chemistry is a critical future direction for elucidating complex reaction mechanisms. st-andrews.ac.ukyoutube.com

Techniques such as operando Raman and infrared (IR) spectroscopy, high-pressure NMR, and X-ray absorption spectroscopy (XAS) allow for the monitoring of a catalytic reaction as it happens, under realistic conditions of temperature and pressure. researchgate.netyoutube.comyoutube.com Applying these methods to reactions catalyzed by Cp₂Co systems could provide direct evidence for proposed intermediates, such as cobalt hydrides or cobaltacyclic species, which are often only inferred from final product analysis. researchgate.net For example, time-resolved spectroscopy could capture the formation and decay of a key intermediate, providing invaluable kinetic and structural information that is essential for rational catalyst improvement. youtube.com This detailed mechanistic insight would move the field beyond "black box" catalysis and toward a more fundamental, predictive understanding of Cp₂Co reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for Bis(pentamethylcyclopentadienyl)cobalt(II), and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves ligand substitution under inert atmospheres (e.g., Schlenk lines) to prevent oxidation. Key parameters include solvent polarity (e.g., THF vs. toluene), temperature (20–80°C), and stoichiometric ratios of cobalt precursors to pentamethylcyclopentadienyl ligands. Purification via sublimation or recrystallization is critical to isolate the pure Co(II) complex .

Q. Which spectroscopic techniques validate the structural integrity of Bis(pentamethylcyclopentadienyl)cobalt(II)?

  • Methodological Answer : X-ray diffraction (XRD) confirms crystal structure, while X-ray absorption spectroscopy (XAS) probes cobalt’s oxidation state and ligand coordination. Solid-state NMR (¹³C CP/MAS) identifies ligand symmetry, and magnetic susceptibility measurements assess spin states. Cross-referencing these techniques mitigates misinterpretation .

Q. What are the primary challenges in handling Bis(pentamethylcyclopentadienyl)cobalt(II) under ambient conditions?

  • Methodological Answer : The compound is air-sensitive due to Co(II)’s redox activity. Degradation pathways include oxidation to Co(III) or ligand dissociation. Storage in gloveboxes (<1 ppm O₂) and characterization within 24 hours of synthesis are recommended. Thermogravimetric analysis (TGA) monitors stability under controlled atmospheres .

Advanced Research Questions

Q. How can contradictions in magnetic moment data for Bis(pentamethylcyclopentadienyl)cobalt(II) be resolved?

  • Methodological Answer : Discrepancies often arise from sample purity or measurement conditions (e.g., temperature, field strength). Researchers should:

  • Compare SQUID magnetometry data across multiple temperatures (2–300 K).
  • Validate with computational models (DFT) to predict spin states.
  • Replicate synthesis to exclude batch-specific impurities .

Q. What computational approaches predict the catalytic activity of Bis(pentamethylcyclopentadienyl)cobalt(II) in C–H bond activation?

  • Methodological Answer : Density functional theory (DFT) calculates reaction pathways, focusing on ligand field stabilization and transition-state energies. Molecular dynamics simulations model solvent effects, while charge-transfer analysis (NBO) identifies electron redistribution during catalysis. Experimental validation via kinetic isotope effects (KIE) is essential .

Q. How does factorial design optimize reaction conditions for Bis(pentamethylcyclopentadienyl)cobalt(II)-catalyzed reactions?

  • Methodological Answer : A 2³ factorial design tests variables: catalyst loading (1–5 mol%), temperature (60–120°C), and solvent (toluene vs. DMF). Response surface methodology (RSM) identifies interactions between factors. For example, high catalyst loading may offset low temperatures, but solvent polarity can dominate selectivity .

Q. What strategies improve reproducibility in synthesizing Bis(pentamethylcyclopentadienyl)cobalt(II) across laboratories?

  • Methodological Answer : Standardization includes:

  • Detailed protocols for ligand purification (e.g., distillation under N₂).
  • Benchmark characterization data (e.g., XRD reference patterns).
  • Interlaboratory round-robin studies to identify environmental variables (e.g., humidity, trace O₂) .

Q. How do ligand substituents modulate the electronic properties of Bis(pentamethylcyclopentadienyl)cobalt(II) derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials (E₁/₂) to assess electron-donating effects of substituents. IR spectroscopy tracks ligand-centered vibrational modes, while UV-vis-NIR spectroscopy correlates electronic transitions with ligand field strength. Comparative studies with analogs (e.g., Cp* vs. indenyl ligands) reveal steric/electronic contributions .

Data Management and Integrity

Q. What frameworks ensure robust data curation for Bis(pentamethylcyclopentadienyl)cobalt(II) research?

  • Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata templates for spectroscopic datasets (e.g., NMR chemical shifts, XRD cif files).
  • Repository deposition (e.g., Zenodo, ICSD) with DOI assignment.
  • Version control for computational models (GitHub/GitLab) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.